molecular formula C11H15N3S B2960721 N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 898914-71-1

N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2960721
CAS No.: 898914-71-1
M. Wt: 221.32
InChI Key: RPLPMFUQBHASAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,6-Diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with ethyl and methyl groups. The thienopyrimidine scaffold is a fused bicyclic system combining a thiophene and pyrimidine ring, known for its versatility in medicinal chemistry due to its electronic properties and ability to interact with biological targets such as kinases and tubulin . Below, we compare this compound with similar thieno-, furo-, and pyrrolo-pyrimidine derivatives to elucidate structure-activity relationships (SAR), synthetic strategies, and physicochemical properties.

Properties

IUPAC Name

N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-4-8-6-9-10(12-5-2)13-7(3)14-11(9)15-8/h6H,4-5H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLPMFUQBHASAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Industrial production often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols), often used under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted thienopyrimidines.

Scientific Research Applications

N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The thieno[2,3-d]pyrimidine core distinguishes the target compound from related scaffolds:

  • Furo[2,3-d]pyrimidines (e.g., N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine, ): Replacing sulfur with oxygen reduces aromaticity and electron density, impacting binding to hydrophobic pockets in enzymes like tubulin .

Key Differences :

Property Thieno[2,3-d]pyrimidine Furo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine
Aromaticity High (S-containing) Moderate (O-containing) Low (N-containing)
Solubility (logP) ~2.6 (e.g., 6-bromo analog, ) ~2.1 () ~1.8 ()
Biological Target Tubulin, kinases Tubulin Kinases, RTKs

Substituent Effects

The substituents at positions 2, 4, and 6 significantly influence activity and physicochemical properties:

  • Bromo Substituents (e.g., 6-bromothieno[2,3-d]pyrimidin-4-amine, ): Bromine increases molecular weight (230.08 g/mol) and provides a handle for further functionalization via cross-coupling reactions .
  • Aryl and Alkoxy Groups (e.g., N-(4-(benzyloxy)phenyl)-6-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine, ): Bulky substituents improve target selectivity but may reduce synthetic yields (e.g., 64% for compound 13 in ) .

Key Reactions

  • Amination : Nucleophilic displacement of chloro or bromo substituents (e.g., reaction of 6-bromo intermediates with amines in i-PrOH at 80°C, ) .
  • Suzuki Coupling : Introduction of aryl/heteroaryl groups (e.g., pyridin-3-ylboronic acid coupling, yielding 64–99% purity, ) .
  • Dimroth Rearrangement: Used in thienopyrimidine synthesis to achieve regioselective substitution () .

Comparison of Yields :

Compound Type Reaction Yield Purity Reference
6-Bromo-N-aryl derivatives 41–52% 99% HPLC
N-(4-methoxyphenyl)furo[2,3-d]pyrimidines 50–70% 95–99%

Physicochemical Properties

Melting Points and Solubility

  • N,6-Diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine: Estimated melting point ~150–160°C (based on analogs like 6-bromo derivatives, mp 157.9–158.6°C, ) .
  • Water-Soluble Derivatives : Pyrrolo[2,3-d]pyrimidines with HCl salts (e.g., (±)-2•HCl, mp 287°C) exhibit improved solubility via protonation .

Table: Selected Physical Data

Compound Melting Point (°C) logP Solubility
6-Bromothieno[2,3-d]pyrimidin-4-amine 157.9–158.6 2.62 Low
N-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine 87.6–88.7 2.1 Moderate
7-Methylpyrrolo[2,3-d]pyrimidin-4-amine N/A 1.8 High

Anticancer Potential

  • Thienopyrimidines: Exhibit tubulin polymerization inhibition (e.g., GI₅₀ values in nanomolar range for pyrrolo analogs, ) .
  • Kinase Inhibition: Morpholinyl-substituted thienopyrimidines (e.g., 5,6-dimethyl-N-[2-methyl-2-morpholinopropyl] analog, ) target kinases like GLI1 and Wnt3a .

Biological Activity

N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological evaluations, including its anticancer, anticonvulsant, and antimicrobial properties.

Chemical Structure and Synthesis

This compound features a thieno[2,3-d]pyrimidine core structure characterized by:

  • Thieno Ring : A five-membered ring containing sulfur.
  • Pyrimidine Ring : A six-membered ring with nitrogen atoms.
  • Substituents : Two ethyl groups at the nitrogen atom in the 6-position and a methyl group at the 2-position of the thieno ring.

The synthesis of this compound typically involves multi-step processes that allow for the modification of substituents to enhance biological activity or alter physical properties. The amino group at the 4-position is particularly crucial as it can participate in nucleophilic substitution reactions, which are essential for generating derivatives with potentially improved biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • Cytotoxicity : The compound exhibited significant cytotoxic activity against various cancer cell lines. In particular, IC50 values were reported in the nanomolar range for several derivatives, indicating potent activity against breast cancer cell lines such as MDA-MB-435. Specific derivatives showed growth inhibition percentages as high as -31.02% in these cells .
CompoundCell LineIC50 (µM)
This compoundMDA-MB-4350.75
Derivative XHeLa1.1
Derivative YK5620.70

Anticonvulsant Activity

The anticonvulsant effects of this compound have also been evaluated. In animal models, compounds derived from this scaffold showed a significant reduction in seizure activity when compared to standard treatments like phenytoin. The results indicated that certain derivatives could effectively reduce the tonic extensor phase during seizures .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial and fungal strains. The findings demonstrated:

CompoundBacteria/FungiZone of Inhibition (mm)
This compoundStaphylococcus aureus8.45 ± 0.58
Derivative AEscherichia coli11.15 ± 1.15
Derivative BCandida albicans10.33 ± 0.58

These results indicate that the compound possesses moderate antibacterial and antifungal activities.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of thieno[2,3-d]pyrimidine derivatives:

  • Antitumor Evaluation : A study demonstrated that specific derivatives of thieno[2,3-d]pyrimidine exhibited significant antitumor activity with IC50 values ranging from 25 to 440 nM against multiple cancer cell lines .
  • Mechanism of Action : Research indicates that compounds similar to this compound induce apoptosis in cancer cells through mechanisms such as inhibition of tubulin polymerization and disruption of microtubule dynamics .
  • Comparative Studies : Comparative analyses with other thieno derivatives revealed that modifications at specific positions significantly influence biological activity and selectivity towards cancer cells versus normal cells .

Q & A

Q. What synthetic strategies are employed to prepare N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine?

The compound is synthesized via cyclization reactions involving 2-amino-3-thiophenecarboxylate derivatives and reagents such as formamide or urea. For example, intramolecular cyclization of substituted formamides in acetic acid with ammonium acetate generates thieno[2,3-d]pyrimidine scaffolds . Advanced routes include nucleophilic displacement of chloride in brominated intermediates (e.g., 6-bromo-4-chlorothieno[2,3-d]pyrimidine) with aryl amines under reflux conditions, followed by Sonogashira coupling for ethynyl modifications . Alternative one-step methods via four-component reactions in deep eutectic solvents have also been reported .

Q. How is the compound characterized to confirm purity and structural integrity?

Characterization involves:

  • 1H/13C NMR : Peaks for methyl (δ ~2.36 ppm), ethyl (δ ~1.2–1.4 ppm), and aromatic protons (δ ~6.7–7.9 ppm) confirm substituents .
  • IR Spectroscopy : Absorption bands for C=N (~1600 cm⁻¹) and NH₂ (~3300 cm⁻¹) validate the pyrimidine core .
  • Elemental Analysis : Matches experimental and theoretical C/H/N percentages (e.g., C: ~58–60%, N: ~14–16%) .
  • HPLC/TLC : Purity is assessed using Rf values (e.g., 0.30 in hexane/EtOAc) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Anticancer Activity : IC50 values are determined via proliferation assays (e.g., MDA-MB-435 cells) and tubulin polymerization inhibition .
  • Enzyme Inhibition : Cholinesterase or lipoxygenase assays measure IC50 using spectrophotometric methods .
  • Multidrug Resistance (MDR) : Activity against P-glycoprotein-expressing cell lines (e.g., SKOV-3) is tested to assess resistance circumvention .

Advanced Research Questions

Q. How do substitutions at the 5- and 6-positions influence antitubulin activity?

Structural modifications, such as introducing ethynyl or trifluoromethyl groups, enhance hydrogen bonding and hydrophobic interactions with tubulin. For example:

  • 5-Ethynyl derivatives : Improve binding to β-tubulin’s colchicine site, reducing IC50 values by 10-fold compared to non-substituted analogs .
  • 6-Trifluoromethyl : Increases metabolic stability and selectivity for cancer cells (e.g., IC50 = 17 nM in MDA-MB-435) . SAR studies highlight the critical role of steric bulk and electron-withdrawing groups in optimizing cytotoxicity .

Q. What in vivo models validate its efficacy against multidrug-resistant tumors?

  • Xenograft Models : Nude mice implanted with Pgp-expressing SKOV-3 tumors show dose-dependent tumor regression (10–50 mg/kg oral) .
  • Pharmacokinetics : Water-soluble analogs (e.g., hydrochloride salts) exhibit improved bioavailability (t1/2 = 4–6 hrs) and sustained blood pressure normalization in hypertensive rat models .

Q. How can computational methods predict binding modes to target enzymes?

  • Molecular Docking : Simulations using tubulin (PDB: 1SA0) reveal hydrogen bonds between the pyrimidine core and residues α:Asn101 and β:Val238 .
  • QSAR Models : Electron-donating groups (e.g., methoxy) correlate with enhanced cholinesterase inhibition (R² = 0.89) .
  • ADMET Prediction : LogP values (~2.5) and polar surface area (~60 Ų) optimize blood-brain barrier penetration for CNS targets .

Methodological Challenges

Q. How are contradictory data on cytotoxicity resolved?

Discrepancies in IC50 values (e.g., 17 nM vs. 183 nM for similar scaffolds) arise from assay conditions (e.g., serum concentration, incubation time). Standardization using:

  • Cell Synchronization : Ensures uniform cell cycle phases .
  • Radioligand Binding : Direct measurement of tubulin affinity (e.g., [³H]colchicine displacement) reduces variability .

Q. What strategies improve solubility for in vivo applications?

  • Salt Formation : Hydrochloride salts (e.g., compound 21) increase aqueous solubility by >50-fold .
  • Prodrug Design : Phosphorylated derivatives (e.g., cyclic monophosphates) enhance stability in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.